molecular formula C17H15ClFNO B1325715 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone CAS No. 898772-01-5

3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

Cat. No.: B1325715
CAS No.: 898772-01-5
M. Wt: 303.8 g/mol
InChI Key: GGJWCJLFPWSNSV-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is an organic compound with the molecular formula C17H15ClFNO and a molecular weight of 303.8 g/mol.

Scientific Research Applications

3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone typically involves the reaction of 3-chloro-5-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Azetidinomethyl-3-chlorobenzophenone
  • 3’-Azetidinomethyl-5-fluorobenzophenone
  • 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Uniqueness

3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents on the benzophenone core, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJWCJLFPWSNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643272
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-01-5
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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